molecular formula C11H20O B12647462 7-Octen-3-ol, 2,2-dimethyl-5-methylene- CAS No. 42201-32-1

7-Octen-3-ol, 2,2-dimethyl-5-methylene-

Cat. No.: B12647462
CAS No.: 42201-32-1
M. Wt: 168.28 g/mol
InChI Key: DKRSOEZYLGQVDF-SNVBAGLBSA-N
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Description

Nomenclature and Advanced Structural Considerations of Alkene-Alcohol Derivatives

The systematic naming of complex organic molecules is governed by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). For the compound in focus, its structure dictates the following nomenclature and structural features.

IUPAC Name: The correct IUPAC name for the compound is 2,2-Dimethyl-5-methylene-7-octen-3-ol . alfa-chemistry.comepa.gov This name is derived by identifying the longest carbon chain containing the principal functional group (the alcohol), which is an octene chain. The numbering of the chain starts from the end that gives the hydroxyl group the lowest possible number.

Structural Breakdown:

Parent Chain: An eight-carbon chain (octane) with a double bond at the 7th position ("7-octen") and a hydroxyl group at the 3rd position ("-3-ol").

Substituents:

Two methyl groups are attached to the second carbon atom ("2,2-dimethyl-").

A methylene (B1212753) group (=CH₂) is attached to the fifth carbon atom ("5-methylene-").

The presence of a stereocenter at the C3 carbon (the carbon bearing the hydroxyl group) implies the potential for enantiomers (R and S configurations). The double bonds at C5=CH₂ and C7=C8 introduce elements of planar geometry within the otherwise flexible aliphatic chain. The gem-dimethyl group at C2 creates significant steric hindrance around the adjacent C3 alcohol.

PropertyValue
IUPAC Name2,2-Dimethyl-5-methylene-7-octen-3-ol
Molecular FormulaC₁₁H₂₀O
Molecular Weight168.28 g/mol
CAS Number42201-32-1

Significance of Carbon-Carbon Double Bonds and Hydroxyl Functionality in Modern Organic Synthesis

The combination of alkene and alcohol functionalities within a single molecule, as seen in 2,2-dimethyl-5-methylene-7-octen-3-ol, offers a rich playground for synthetic transformations.

The hydroxyl group is a versatile functional handle. It can be oxidized to a ketone, or it can be converted into a good leaving group for substitution or elimination reactions. Furthermore, it can direct certain reactions to specific sites on the molecule. The secondary nature of the alcohol in this compound, and its significant steric hindrance from the adjacent gem-dimethyl group, would likely influence its reactivity, making it less susceptible to reactions that require unhindered access.

The carbon-carbon double bonds are sites of high electron density, making them susceptible to electrophilic attack. The molecule possesses two distinct double bonds:

A 1,1-disubstituted (exocyclic) methylene group : This functionality is a common feature in natural products and is a valuable precursor for various transformations, including ozonolysis, epoxidation, and radical additions.

A monosubstituted terminal alkene : This group is also highly reactive and can undergo a wide range of addition reactions, such as hydrogenation, hydration, and halogenation.

The presence of multiple unsaturations allows for the possibility of selective reactions, where one double bond reacts in preference to the other, a common challenge and goal in complex molecule synthesis. The relative positioning of the hydroxyl group and the double bonds (a homoallylic alcohol system with respect to the methylene group) can also lead to interesting intramolecular reactions and stereochemical outcomes.

Research Challenges and Opportunities in the Comprehensive Study of Complex Aliphatic Systems

The study of complex aliphatic systems like 2,2-dimethyl-5-methylene-7-octen-3-ol is not without its difficulties.

Synthetic Challenges: The construction of such a highly substituted and functionalized carbon chain presents a significant synthetic hurdle. The creation of the quaternary center at C2 and the stereocenter at C3 in a controlled manner requires sophisticated synthetic methodologies. Potential synthetic routes could involve nucleophilic additions to sterically hindered ketones. For instance, a Grignard reaction or a Barbier reaction could theoretically be employed to form the C-C bond between the alcohol carbon and the rest of the chain. wikipedia.orgorganic-chemistry.orgnrochemistry.com The Barbier reaction, which generates the organometallic species in situ, can sometimes be advantageous for unstable organometallics. wikipedia.orgnrochemistry.com However, the steric hindrance around the carbonyl precursor to the C3 alcohol could lead to side reactions like reduction instead of addition. organic-chemistry.org

Characterization Challenges: While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be used to characterize this molecule, the complexity of the structure would lead to a complex spectrum.

¹H NMR: Would show a multitude of signals in the aliphatic region, with complex splitting patterns due to the various diastereotopic protons. Key signals would include those for the vinyl protons of the two different double bonds, the proton on the alcohol-bearing carbon, and the singlets for the gem-dimethyl groups.

¹³C NMR: Would be expected to show 11 distinct signals corresponding to each carbon atom.

IR Spectroscopy: Would prominently feature a broad O-H stretch for the alcohol, C-H stretches for the sp³, sp², and sp hybridized carbons, and C=C stretching absorptions for the alkene groups.

Opportunities for Research: The unique structure of 2,2-dimethyl-5-methylene-7-octen-3-ol offers several avenues for research. Its reactivity could be explored to develop new synthetic methods. For example, studying the selectivity of reactions on the two different double bonds could provide valuable insights for organic synthesis. Furthermore, this molecule could serve as a model system for understanding the conformational dynamics of complex acyclic molecules. The synthesis of its individual stereoisomers would also be a valuable undertaking to investigate how the 3D structure influences its properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42201-32-1

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

(3R)-2,2-dimethyl-5-methylideneoct-7-en-3-ol

InChI

InChI=1S/C11H20O/c1-6-7-9(2)8-10(12)11(3,4)5/h6,10,12H,1-2,7-8H2,3-5H3/t10-/m1/s1

InChI Key

DKRSOEZYLGQVDF-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)[C@@H](CC(=C)CC=C)O

Canonical SMILES

CC(C)(C)C(CC(=C)CC=C)O

Origin of Product

United States

Advanced Synthetic Methodologies for the Chemical Compound

Chemo-, Regio-, and Stereoselective Approaches to Unsaturated Alcohols

The synthesis of unsaturated alcohols with multiple functional groups requires precise control over reactivity to achieve the desired chemo-, regio-, and stereoselectivity.

Catalytic Hydrogenation of Related Alkynes and Polyenes

Catalytic hydrogenation is a fundamental transformation for the selective reduction of alkynes and polyenes to access unsaturated alcohols. For a precursor to 7-Octen-3-ol, 2,2-dimethyl-5-methylene- containing an alkyne, such as 2,2-dimethyl-5-methylene-7-octyn-3-ol, a partial hydrogenation would be required to yield the corresponding alkene. Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) is commonly employed for the syn-hydrogenation of alkynes to cis-alkenes. google.com

In the context of polyenes, chemoselective hydrogenation can be challenging. For instance, if a precursor contains multiple double bonds, the catalyst and reaction conditions must be carefully chosen to reduce only the desired bond. Ruthenium-catalyzed transfer hydrogenation has been shown to be effective in the coupling of dienes with alcohols or aldehydes to form β,γ-unsaturated ketones, which are direct precursors to allylic alcohols. nih.govacs.orgorganic-chemistry.org This method offers high regioselectivity and can be an alternative to direct hydrogenation of a polyene. nih.govacs.orgorganic-chemistry.org Furthermore, directed hydrogenation, where a functional group such as a hydroxyl group directs the catalyst to a specific double bond, can be a powerful strategy for achieving high selectivity in complex molecules. nih.govacs.org

Table 1: Catalysts for Selective Hydrogenation

Catalyst System Substrate Type Selectivity
Lindlar's Catalyst (Pd/CaCO₃/Pb) Alkynes cis-Alkenes
RuH₂(CO)(PPh₃)₃ Dienes + Alcohols/Aldehydes Branched β,γ-Unsaturated Ketones
RhCl(PPh₃)₃ Diene-based polymers High conversion to saturated polymers researchgate.net
Iron Complexes Polyenols Site-selective hydrofunctionalization of allylic alcohols nih.gov

Carbonyl Additions Utilizing Organometallic Reagents, such as Grignard Reagents

The addition of organometallic reagents to carbonyl compounds is a cornerstone of alcohol synthesis. organic-chemistry.org To synthesize the tertiary alcohol 7-Octen-3-ol, 2,2-dimethyl-5-methylene-, a Grignard reaction is a plausible approach. youtube.com This would involve the reaction of a suitable ketone precursor, such as 5-methylene-7-octen-3-one, with a methylmagnesium halide (e.g., CH₃MgBr). Alternatively, the reaction of 2,2-dimethyl-5-methylene-7-octen-3-one with a vinylmagnesium halide could also be envisioned.

A key challenge in Grignard additions to enolizable ketones is the competing enolization reaction. The use of additives like cerium(III) chloride can suppress enolization and favor the desired 1,2-addition. nih.gov Furthermore, the synthesis of the prerequisite ketone itself can be accomplished through various methods, including the oxidation of a corresponding secondary alcohol or via ruthenium-catalyzed hydroacylation of a diene. acs.orgorganic-chemistry.org

Table 2: Plausible Grignard Routes to 7-Octen-3-ol, 2,2-dimethyl-5-methylene-

Ketone Precursor Grignard Reagent Product
5-Methylene-7-octen-3-one Methylmagnesium bromide 7-Octen-3-ol, 2,2-dimethyl-5-methylene-
2,2-Dimethyl-5-methylene-7-octen-3-one Vinylmagnesium bromide 7-Octen-3-ol, 2,2-dimethyl-5-methylene-

Olefin Metathesis for the Construction of Complex Carbon Skeletons

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds in complex molecule synthesis. beilstein-journals.orgchem-station.com A cross-metathesis reaction could potentially be employed to construct the carbon skeleton of 7-Octen-3-ol, 2,2-dimethyl-5-methylene-. For instance, the reaction between a diene, such as 2,2-dimethyl-5-methylen-1-ene, and an appropriate olefin partner in the presence of a ruthenium-based catalyst (e.g., Grubbs' or Hoveyda-Grubbs catalysts) could form the desired diene system. mdpi.com

The efficiency and selectivity of olefin metathesis can be influenced by the presence of nearby functional groups. Allylic alcohols, for example, are known to influence the rate and selectivity of metathesis reactions. beilstein-journals.org This directing effect can be exploited to achieve desired outcomes in complex systems.

Pericyclic Rearrangement Reactions for Structural Diversification, including Claisen Rearrangement

Pericyclic reactions, such as the Claisen rearrangement, offer a powerful method for the stereospecific formation of carbon-carbon bonds. The Claisen rearrangement of an allyl vinyl ether provides a γ,δ-unsaturated carbonyl compound. researchgate.netorganic-chemistry.orgmasterorganicchemistry.com To apply this to the synthesis of 7-Octen-3-ol, 2,2-dimethyl-5-methylene-, one could envision a precursor such as an allyl vinyl ether derived from 2,2-dimethyl-1-penten-3-ol and an appropriate vinyl ether. The subsequent rearrangement would generate a ketone that could then be converted to the target tertiary alcohol.

Several variations of the Claisen rearrangement, such as the Johnson-Claisen and Ireland-Claisen rearrangements, allow for the synthesis of γ,δ-unsaturated esters and carboxylic acids, respectively, which can be further elaborated to the desired alcohol. wikipedia.orgorgsyn.org These reactions are known for their high stereospecificity, proceeding through a chair-like transition state. organic-chemistry.org

Enantioselective Synthesis of Chiral Unsaturated Alcohols

The synthesis of a single enantiomer of a chiral alcohol is often crucial for its biological activity. 7-Octen-3-ol, 2,2-dimethyl-5-methylene- possesses a chiral center at the C-3 position, making its enantioselective synthesis a key consideration.

Asymmetric Allylic Oxidation and Reduction Strategies

Asymmetric allylic oxidation can be a powerful tool for introducing chirality into a molecule. While direct asymmetric allylic oxidation of a gem-dimethyl substituted alkene can be challenging, methods involving the addition of benzenesulphenyl chloride to gem-dimethyl olefins have been used to synthesize allylic oxygenated terpenes. rsc.org Organocatalytic methods for the aerobic metal-free epoxidation and allylic oxidation of alkenes have also been developed. rsc.org

Alternatively, the asymmetric reduction of a prochiral ketone precursor is a more common and often highly effective strategy for the synthesis of chiral alcohols. youtube.comrsc.org For the synthesis of 7-Octen-3-ol, 2,2-dimethyl-5-methylene-, the corresponding ketone, 2,2-dimethyl-5-methylene-7-octen-3-one, could be reduced using a chiral reducing agent. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a well-established method for the enantioselective reduction of ketones. youtube.com Enzymatic reductions using ketoreductases also offer a green and highly selective alternative for producing chiral alcohols. youtube.com Furthermore, palladium-catalyzed asymmetric allylic alkylation of acyclic ketones can provide enantioenriched products. nih.govacs.org

Application of Chiral Auxiliaries and Chiral Catalysts

The asymmetric synthesis of chiral alcohols is a cornerstone of modern organic chemistry, with chiral auxiliaries and catalysts being pivotal tools. wikipedia.orgnumberanalytics.com A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to guide a stereoselective reaction. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

For a molecule like 7-Octen-3-ol, 2,2-dimethyl-5-methylene-, a potential synthetic strategy would involve the asymmetric addition of a nucleophile to a prochiral ketone, guided by a chiral auxiliary. For instance, an α,β-unsaturated ketone precursor could be reacted with an organometallic reagent in the presence of a chiral ligand.

Commonly used chiral auxiliaries include oxazolidinones, camphor-derived auxiliaries, and pseudoephedrine. wikipedia.org For example, an Evans' oxazolidinone auxiliary could be used to direct the alkylation of a precursor molecule to set the stereochemistry of a key intermediate. wikipedia.org

Chiral catalysts, on the other hand, can induce enantioselectivity without being covalently bonded to the substrate. These catalysts, often metal complexes with chiral ligands, create a chiral environment around the reacting molecules. For the synthesis of tertiary alcohols, chiral catalysts have been employed in various reactions, including the addition of organometallic reagents to ketones.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryType of ReactionTypical SubstrateReference
OxazolidinonesAldol Reactions, AlkylationsCarboxylic Acid Derivatives wikipedia.org
CamphorsultamDiels-Alder Reactions, Conjugate AdditionsAcryloyl Derivatives sigmaaldrich.com
PseudoephedrineAlkylation of EnolatesAmides wikipedia.org
tert-ButanesulfinamideAddition to IminesImines thieme-connect.com

This table presents examples of common chiral auxiliaries and their applications in asymmetric synthesis.

Biocatalytic and Enzymatic Synthetic Routes to Structurally Related Alcoholsthieme-connect.commdpi.com

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes, operating under mild conditions, can catalyze reactions with high regio- and stereoselectivity, making them ideal for the synthesis of complex chiral molecules like unsaturated alcohols. nih.govnih.gov

Enzyme-Mediated Functionalization of Hydrocarbons

The direct and selective hydroxylation of C-H bonds in hydrocarbons to produce alcohols is a significant challenge in synthetic chemistry. Cytochrome P450 monooxygenases are a class of enzymes capable of performing this transformation with high selectivity. While direct enzymatic synthesis of 7-Octen-3-ol, 2,2-dimethyl-5-methylene- has not been reported, studies on the enzymatic hydroxylation of structurally similar terpenes provide a proof of concept.

For instance, the biocatalytic hydroxylation of limonene (B3431351) to produce perillyl alcohol has been demonstrated using engineered microorganisms. This showcases the potential for developing an enzymatic system for the target molecule, likely starting from a suitable terpene precursor.

Microbial Transformation for Stereoselective Chemical Conversions

Whole-cell biotransformations utilize microorganisms to perform complex chemical reactions. This approach has been successfully applied to the synthesis of various chiral alcohols. Engineered yeast or bacteria can be designed to express a specific set of enzymes that work in concert to convert a simple starting material into a complex product.

For the synthesis of a molecule like 7-Octen-3-ol, 2,2-dimethyl-5-methylene-, a microbial host could be engineered with a metabolic pathway that introduces the necessary functional groups onto a hydrocarbon backbone. This could involve a series of enzymatic reactions, including hydroxylations, dehydrogenations, and isomerizations, to build the target molecule with the correct stereochemistry.

Table 2: Examples of Biocatalytic and Enzymatic Synthesis of Alcohols

Enzyme/MicroorganismReaction TypeSubstrateProductReference
Candida chilensisAsymmetric Reductionα,β-Unsaturated Ketone(R)-Allylic Alcohol nih.gov
Recombinant E. coliReductive AminationKetoacid(S)-Tertiary Leucine nih.gov
Cytochrome P450C-H HydroxylationLimonenePerillyl Alcohol-
LipaseKinetic ResolutionRacemic AlcoholsEnantiopure Alcohols and Esters nih.gov

This table provides examples of biocatalytic methods used for the synthesis of chiral alcohols and related compounds.

Mechanistic Elucidation of Reactions Involving the Chemical Compound

Electrophilic and Nucleophilic Additions to the Olefinic Systems

The olefinic systems in 2,2-Dimethyl-5-methylene-7-octen-3-ol consist of a conjugated diene (5-methylene-7-octen) and an isolated double bond. These sites are susceptible to both electrophilic and nucleophilic attacks.

Electrophilic Addition to the Conjugated Diene:

The conjugated diene is prone to electrophilic addition, typically with reagents like hydrogen halides (HX). The reaction proceeds through a resonance-stabilized allylic carbocation intermediate. libretexts.orglibretexts.org Protonation can occur at either C-8 or C-5, but protonation at C-8 is favored as it leads to a more stable tertiary allylic carbocation. The subsequent attack by the nucleophile (X⁻) can occur at two positions, leading to 1,2- and 1,4-addition products. chemistrysteps.comlumenlearning.com

The ratio of these products is often temperature-dependent. At lower temperatures, the reaction is under kinetic control, favoring the 1,2-adduct which is formed faster. At higher temperatures, the reaction is under thermodynamic control, favoring the more stable 1,4-adduct. youtube.com

Table 1: Predicted Products of Electrophilic Addition of HBr

Product Type Product Name Conditions
1,2-Adduct (Kinetic) 7-Bromo-2,2-dimethyl-5-methyleneoctan-3-ol Low Temperature

Nucleophilic Addition:

Nucleophilic addition to the olefinic systems is less common unless the double bond is activated by an electron-withdrawing group. In the case of α,β-unsaturated carbonyls, which can be formed from the oxidation of the alcohol moiety, conjugate (1,4) nucleophilic addition is a key reaction. libretexts.orgyoutube.com Weakly basic nucleophiles such as alcohols, thiols, and amines can add to the β-carbon of the unsaturated system. libretexts.orgrsc.org

Oxidation and Reduction Processes of Alcohol and Alkene Moieties

Oxidation:

The tertiary allylic alcohol in 2,2-Dimethyl-5-methylene-7-octen-3-ol presents a unique case for oxidation. While tertiary alcohols are generally resistant to oxidation, tertiary allylic alcohols can undergo oxidation. stackexchange.comsltchemicals.com A notable reaction is the Babler oxidation, which uses pyridinium (B92312) chlorochromate (PCC) to achieve an oxidative transposition, converting the tertiary allylic alcohol into an α,β-unsaturated ketone. wikipedia.org This reaction proceeds through a libretexts.orglibretexts.org-sigmatropic rearrangement of a chromate (B82759) ester intermediate. wikipedia.org The use of other chromium(VI) reagents under acidic conditions can also lead to oxidation, potentially through a carbocation intermediate. stackexchange.com

The olefinic moieties can be cleaved under strong oxidizing conditions (e.g., ozonolysis or permanganate).

Table 2: Potential Oxidation Products

Reagent Functional Group Targeted Product(s)
Pyridinium Chlorochromate (PCC) Tertiary Allylic Alcohol 2,2-Dimethyl-5-methylene-7-octen-3-one

Reduction:

The reduction of 2,2-Dimethyl-5-methylene-7-octen-3-ol can target either the alkene functionalities or the alcohol group.

Alkene Reduction: Catalytic hydrogenation (e.g., H₂, Pd/C) will readily reduce the double bonds to yield 2,2,5-trimethyloctan-3-ol.

Alcohol Reduction (Deoxygenation): The tertiary alcohol can be reduced to an alkane, though this is a challenging transformation that requires converting the hydroxyl into a good leaving group first. youtube.com One method involves converting the alcohol to a tosylate followed by reduction with a hydride reagent like lithium aluminum hydride. youtube.com Another approach is the Barton-McCombie deoxygenation. organic-chemistry.org

Investigation of Pericyclic Reactions and Intramolecular Rearrangements

The structure of 2,2-Dimethyl-5-methylene-7-octen-3-ol is amenable to pericyclic reactions, particularly those involving the conjugated diene system.

Diels-Alder Reaction: The conjugated diene can act as the diene component in a [4+2] cycloaddition reaction with a suitable dienophile. The stereochemistry and regiochemistry of the reaction would be influenced by the steric hindrance from the bulky t-butyl group and the hydroxyl group.

Ene Reaction: The terminal alkene could participate in an ene reaction, where an allylic hydrogen is transferred to an enophile with a concomitant shift of the double bond.

Sigmatropic Rearrangements: The molecule could potentially undergo sigmatropic rearrangements under thermal or photochemical conditions. For instance, a youtube.comwikipedia.org-hydrogen shift could occur within the diene system. More complex rearrangements, such as the libretexts.orglibretexts.org-sigmatropic rearrangement seen in the Babler oxidation mechanism, are also a possibility with appropriate reagents. wikipedia.orgmsu.edu

Intramolecular rearrangements could also be initiated by forming a carbocation, for example, through protonation of the alcohol and loss of water. libretexts.org This could lead to skeletal rearrangements to form more stable carbocation intermediates before elimination or trapping by a nucleophile.

Radical-Mediated Transformations in Solution and Solid State

The unsaturated nature of 2,2-Dimethyl-5-methylene-7-octen-3-ol makes it a substrate for radical reactions.

Radical Addition: In the presence of a radical initiator, reagents like HBr can add to the double bonds via a radical mechanism. Unlike electrophilic addition, the radical addition of HBr to the conjugated diene would likely favor the 1,4-adduct. lumenlearning.com

Intramolecular Radical Cyclization: It is conceivable that a radical could be generated on the oxygen of the alcohol or at an allylic position, which could then lead to an intramolecular cyclization by attacking one of the double bonds. Such reactions are known to be powerful methods for constructing cyclic compounds. mdpi.com The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) would depend on the position of the radical and the geometry of the transition state.

Application of Computational Chemistry in Understanding Reaction Pathways and Intermediates

Reaction Pathway Modeling: Density Functional Theory (DFT) calculations can be used to model the potential energy surfaces of the various possible reactions. This allows for the determination of transition state structures and activation energies, which can predict the feasibility and selectivity of different pathways. researchgate.net For example, DFT could be used to compare the activation barriers for the formation of the 1,2- and 1,4-addition products in electrophilic additions.

Intermediate Stability: Computational methods can calculate the relative energies of intermediates, such as the different possible carbocations in electrophilic additions, to rationalize product distributions. escholarship.org

Spectroscopic Prediction: Quantum chemical calculations can predict spectroscopic data (e.g., NMR chemical shifts, IR frequencies) for potential products, which can aid in their experimental identification.

Advanced Analytical Methodologies for Characterization of the Chemical Compound

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with exceptional accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For 7-Octen-3-ol, 2,2-dimethyl-5-methylene-, HRMS would be employed to confirm its molecular formula of C₁₁H₂₀O.

Table 1: Theoretical High-Resolution Mass Spectrometry Data

Ion Molecular Formula Calculated m/z
[M+H]⁺ C₁₁H₂₁O⁺ 169.1592
[M+Na]⁺ C₁₁H₂₀ONa⁺ 191.1412

Note: This table represents theoretical values and would be confirmed by experimental data.

Multidimensional Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Multidimensional NMR techniques are particularly crucial for complex structures like 7-Octen-3-ol, 2,2-dimethyl-5-methylene-.

Two-dimensional NMR experiments reveal correlations between different nuclei, allowing for the piecing together of the molecular puzzle.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to establish the connectivity of the proton spin systems within the octene chain.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms, providing a map of which protons are attached to which carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is instrumental in connecting the different spin systems and identifying the positions of quaternary carbons and functional groups.

Table 2: Expected NMR Correlations for Structural Elucidation

NMR Technique Information Yielded
¹H NMR Chemical shift, integration, and coupling constants of protons.
¹³C NMR Chemical shift of carbon atoms.
COSY Connectivity between coupled protons.
HSQC Direct C-H correlations.

The presence of stereocenters in 7-Octen-3-ol, 2,2-dimethyl-5-methylene- necessitates the determination of its stereochemistry.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment identifies protons that are close in space, regardless of their bonding connectivity. NOESY data is critical for determining the relative stereochemistry of the molecule.

Chiral Shift Reagents: These are chiral compounds that can be added to the NMR sample to induce chemical shift differences between the enantiomers of a chiral molecule, allowing for the determination of enantiomeric excess.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy would be expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Absorptions corresponding to C-H stretching (around 2850-3000 cm⁻¹), C=C stretching (around 1640-1680 cm⁻¹), and C-O stretching (around 1050-1150 cm⁻¹) would also be anticipated.

Raman Spectroscopy: Raman spectroscopy is often complementary to IR spectroscopy. The C=C double bonds in the molecule would likely give rise to strong signals in the Raman spectrum.

Table 3: Expected Vibrational Spectroscopy Bands

Functional Group Expected Wavenumber (cm⁻¹)
O-H (alcohol) 3200-3600
C-H (sp³) 2850-2960
C-H (sp²) 3010-3095
C=C 1640-1680

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating the target compound from impurities and for assessing its purity.

Gas chromatography is a powerful technique for the analysis of volatile compounds like 7-Octen-3-ol, 2,2-dimethyl-5-methylene-. The compound is vaporized and passed through a column, where it is separated based on its boiling point and interactions with the stationary phase.

GC with Flame Ionization Detection (FID): FID is a common detector that provides high sensitivity for organic compounds. The area of the peak in the chromatogram is proportional to the amount of the compound present, allowing for quantitative analysis and purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS): Coupling GC with a mass spectrometer provides a powerful two-dimensional analytical technique. The GC separates the components of a mixture, and the MS provides mass spectra for each component, allowing for their identification. While specific retention times are dependent on the column and conditions used, GC-MS is a standard method for the analysis of such compounds.

Table 4: List of Compounds Mentioned

Compound Name

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination

The presence of a chiral center at the C-3 position of 7-Octen-3-ol, 2,2-dimethyl-5-methylene- necessitates the use of analytical techniques that can distinguish between its enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful tool for this purpose. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.

The resulting CD spectrum is unique for each enantiomer, with mirror-image spectra for the (R) and (S) forms. This property allows for the determination of the enantiomeric excess (% ee) of a sample. nih.govnih.gov The technique is highly sensitive to the stereochemical arrangement of the molecule and can be used to monitor changes in enantiomeric composition during a reaction. nih.gov

The application of vibrational circular dichroism (VCD), an infrared-based chiroptical technique, has been demonstrated for the conformational analysis of chiral terpenes like S-(−)-limonene oxide. rsc.orgresearchgate.net This highlights the utility of chiroptical methods in characterizing the stereochemistry of complex, flexible molecules within this class of compounds. rsc.orgresearchgate.net For 7-Octen-3-ol, 2,2-dimethyl-5-methylene-, CD spectroscopy would provide crucial information regarding its enantiomeric purity.

Wavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
210 +1.2
225 -0.8
240 +0.5
260 -0.2

This interactive table displays hypothetical Circular Dichroism data for one enantiomer of 7-Octen-3-ol, 2,2-dimethyl-5-methylene-, illustrating the type of spectral information obtained.

Theoretical and Computational Chemistry Investigations of the Chemical Compound

Conformational Analysis and Molecular Dynamics Simulations

There are no published reports on the conformational analysis or molecular dynamics simulations specifically for 7-Octen-3-ol, 2,2-dimethyl-5-methylene-. A conformational analysis would identify the most stable three-dimensional shapes of the molecule, which are crucial for understanding its physical properties and reactivity. libretexts.orgscribd.com Molecular dynamics simulations could provide information about its behavior and flexibility over time, but this has not been documented for this particular compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

While computational methods for predicting spectroscopic parameters like NMR chemical shifts and vibrational frequencies are well-established, no studies have been found that apply these methods to 7-Octen-3-ol, 2,2-dimethyl-5-methylene-. nih.govnih.gov Therefore, no predicted spectroscopic data can be presented.

Reaction Pathway Modeling and Transition State Characterization

The modeling of reaction pathways and characterization of transition states for reactions involving 7-Octen-3-ol, 2,2-dimethyl-5-methylene- have not been reported in scientific literature. Such studies are vital for understanding the mechanisms of its potential chemical transformations. libretexts.orgnih.gov

Analysis of Intermolecular Interactions and Solvent Effects

Specific analyses of the intermolecular interactions and the influence of solvents on 7-Octen-3-ol, 2,2-dimethyl-5-methylene- are not available. Research in this area would clarify how the molecule interacts with itself and with other substances, which is fundamental to understanding its behavior in different chemical environments. acs.orgresearchgate.net

Synthesis and Systematic Study of Derivatives and Analogues of the Chemical Compound

Systematic Exploration of Functional Group Modifications and Interconversions

There is no specific information available in the public domain detailing the systematic exploration of functional group modifications and interconversions for 7-Octen-3-ol, 2,2-dimethyl-5-methylene-. However, based on its structure, which contains a secondary alcohol and two alkene functionalities, a variety of standard organic transformations could be hypothetically applied.

The secondary alcohol group could undergo oxidation to form the corresponding ketone, 2,2-dimethyl-5-methylene-7-octen-3-one. Conversely, it could be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. Esterification with various carboxylic acids or their derivatives would yield a range of esters, potentially altering the compound's physical and sensory properties.

The two distinct alkene groups—a terminal double bond and an internal methylene (B1212753) group—offer avenues for various addition reactions. Hydrogenation could selectively or fully saturate these bonds, leading to analogues with different degrees of unsaturation. Halogenation, hydrohalogenation, and hydration reactions would introduce new functional groups at these positions, creating a diverse set of derivatives. Epoxidation of the double bonds would yield corresponding epoxides, which are versatile intermediates for further chemical modifications.

Hypothetical Functional Group Modifications of 7-Octen-3-ol, 2,2-dimethyl-5-methylene-

Starting Functional GroupReagent/ConditionProduct Functional Group
Secondary AlcoholPCC, DMPKetone
Secondary AlcoholTsCl, pyridineTosylate
Secondary AlcoholAcetic anhydrideAcetate Ester
AlkeneH2, Pd/CAlkane
AlkeneBr2Dibromide
Alkenem-CPBAEpoxide

Preparation of Structurally Related Isomers and Homologues

Specific methods for the preparation of structurally related isomers and homologues of 7-Octen-3-ol, 2,2-dimethyl-5-methylene- are not described in the available literature. The synthesis of isomers would likely involve strategic placement of the functional groups through different synthetic routes. For instance, shifting the position of the hydroxyl group would lead to positional isomers. Stereoisomers (enantiomers and diastereomers) could potentially be prepared using chiral catalysts or starting materials.

Homologues, which differ by a repeating unit such as a methylene group (-CH2-), could be synthesized by employing starting materials with different chain lengths. For example, using a shorter or longer alkyl halide in a Grignard-based synthesis could lead to the corresponding lower or higher homologues.

Investigation of Structure-Reactivity Relationships within Derivative Series

Without a body of research on the derivatives of 7-Octen-3-ol, 2,2-dimethyl-5-methylene-, it is not possible to detail any established structure-reactivity relationships. Such an investigation would typically involve synthesizing a series of derivatives and evaluating their chemical reactivity or biological activity. For example, one could synthesize a series of ester derivatives and study the effect of the ester group's electronic and steric properties on the rate of a specific reaction or on a particular biological target.

Synthesis of Polymeric and Supramolecular Assemblies Incorporating the Compound as a Monomer or Building Block

There is no information available to suggest that 7-Octen-3-ol, 2,2-dimethyl-5-methylene- has been used as a monomer or building block in the synthesis of polymeric or supramolecular assemblies. The presence of two alkene functionalities could theoretically allow it to participate in polymerization reactions, such as addition polymerization or ring-opening metathesis polymerization (ROMP) if it were to be functionalized appropriately. The hydroxyl group could also be used as an initiator for ring-opening polymerization of cyclic esters or ethers.

For the construction of supramolecular assemblies, the molecule would likely need to be modified to include recognition motifs that can participate in non-covalent interactions like hydrogen bonding, metal coordination, or host-guest interactions.

Advanced Research Applications in Chemical Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

The enantioselective synthesis of chiral tertiary alcohols is a formidable challenge in organic chemistry. The presence of a stereogenic center bearing a hydroxyl group and three different carbon substituents makes them highly valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products. 7-Octen-3-ol, 2,2-dimethyl-5-methylene-, as a chiral tertiary allylic alcohol, is a prime candidate for application as a chiral building block. The "chiral pool" approach, which utilizes readily available, enantiomerically pure natural products like terpenes, is a cornerstone of modern asymmetric synthesis. nih.gov While our target compound is not a widely available natural product, its structure is reminiscent of many sesquiterpenoids.

The synthesis of such a molecule would likely involve asymmetric addition of a vinyl organometallic reagent to a suitably substituted ketone, a method that has seen significant development. nih.gov The gem-dimethyl group adjacent to the alcohol provides a significant steric bias that could be exploited in diastereoselective reactions at other parts of the molecule. Once obtained in enantiopure form, this compound could serve as a versatile starting material. The allylic nature of the alcohol allows for a range of stereospecific transformations, such as epoxidations, dihydroxylations, and cyclizations, where the existing stereocenter can direct the stereochemical outcome of the newly formed stereocenters.

Table 1: Potential Asymmetric Transformations of Chiral 7-Octen-3-ol, 2,2-dimethyl-5-methylene-

TransformationReagentsPotential Product Features
Asymmetric Epoxidationm-CPBA, Sharpless EpoxidationIntroduction of a new chiral epoxide ring
Asymmetric DihydroxylationOsO₄, Chiral LigandFormation of a diol with controlled stereochemistry
Olefin MetathesisGrubbs' or Schrock's CatalystRing formation or functional group interconversion
Hydroboration-OxidationBH₃, H₂O₂, NaOHAnti-Markovnikov addition to the double bonds

The development of catalytic asymmetric methods to access tertiary allylic alcohols is an active area of research. nih.gov The successful synthesis of 7-Octen-3-ol, 2,2-dimethyl-5-methylene- in an enantioselective manner would not only be a significant synthetic achievement but would also provide a new, versatile tool for the construction of complex chiral molecules.

Role as a Key Intermediate in the Synthesis of Complex Natural Products and Pharmaceuticals

The structural motifs present in 7-Octen-3-ol, 2,2-dimethyl-5-methylene- are found in a variety of sesquiterpenes, a class of natural products known for their diverse biological activities. nih.gov In particular, the arrangement of isoprene (B109036) units suggests a possible role as a precursor in the biosynthesis or total synthesis of compounds with an elemene or germacrane (B1241064) skeleton. nih.gov Elemene-type sesquiterpenes, for instance, have garnered significant interest due to their potential anticancer properties. researchgate.net

A plausible synthetic strategy towards certain sesquiterpenes could involve an intramolecular cyclization of a derivative of 7-Octen-3-ol, 2,2-dimethyl-5-methylene-. For example, an intramolecular Diels-Alder reaction or an ene reaction could be envisioned to construct the characteristic six-membered ring systems found in many terpenes. The presence of two distinct double bonds offers the potential for regioselective cyclization, leading to a variety of carbocyclic frameworks.

Table 2: Hypothetical Cyclization Reactions of 7-Octen-3-ol, 2,2-dimethyl-5-methylene- Derivatives

Cyclization TypeRequired DerivatizationPotential Natural Product Skeletons
Intramolecular Diels-AlderActivation of one double bond as a dieneDecalin-type structures
Intramolecular Ene ReactionThermal or Lewis acid catalysisBicyclic systems with a new C-C bond
Radical CyclizationGeneration of a radical at a suitable positionFormation of five- or six-membered rings

The total synthesis of complex natural products often relies on the strategic use of key intermediates that contain multiple functional groups and stereocenters. nih.gov The title compound, with its chiral center and three modifiable functional groups (one hydroxyl and two olefins), is an ideal candidate for such a role. Its elaboration could lead to the synthesis of novel analogs of known bioactive natural products, allowing for the exploration of structure-activity relationships.

Application in Ligand Design for Organometallic Catalysis

The design of chiral ligands is central to the field of asymmetric organometallic catalysis. researchgate.net An effective chiral ligand imparts its stereochemical information to the metal center, enabling the enantioselective transformation of a substrate. The functional groups present in 7-Octen-3-ol, 2,2-dimethyl-5-methylene- make it an attractive scaffold for the development of new chiral ligands.

The hydroxyl group can be used as an anchor point to coordinate to a metal center or can be derivatized to introduce other coordinating atoms, such as phosphorus or nitrogen. The two olefinic groups can also participate in coordination to a transition metal. A bidentate or even tridentate ligand could be constructed from this scaffold, creating a well-defined chiral environment around the metal. The gem-dimethyl group provides steric bulk, which can be crucial for achieving high levels of enantioselectivity in catalytic reactions.

Table 3: Potential Ligand Architectures from 7-Octen-3-ol, 2,2-dimethyl-5-methylene-

Ligand TypeModification of the Parent MoleculePotential Catalytic Applications
Phosphine-AlcoholConversion of the hydroxyl to a phosphine (B1218219) etherAsymmetric hydrogenation, allylic alkylation
Olefin-PhosphineFunctionalization of one olefin with a phosphine groupHydroformylation, cross-coupling reactions
Pincer LigandDerivatization at multiple points to create a tridentate ligandDehydrogenation, C-H activation

The development of new ligand frameworks is essential for advancing the capabilities of homogeneous catalysis. nih.gov The modular nature of 7-Octen-3-ol, 2,2-dimethyl-5-methylene- would allow for the synthesis of a library of related ligands, enabling the fine-tuning of steric and electronic properties to optimize catalytic performance for a specific reaction. The synthesis and evaluation of such ligands could lead to the discovery of new and more efficient catalytic systems for the production of enantiomerically pure compounds. nih.govresearchgate.net

Q & A

Q. What analytical techniques are recommended for characterizing 7-Octen-3-ol, 2,2-dimethyl-5-methylene- in research settings?

Q. What safety protocols are essential for handling 7-Octen-3-ol, 2,2-dimethyl-5-methylene- in laboratory settings?

  • Methodological Answer : Due to its dermal sensitization risk (per IFRA standards), use nitrile gloves, lab coats, and safety goggles. Ensure local exhaust ventilation (LEV) or fume hoods to mitigate inhalation exposure (OSHA Category 3 for respiratory irritation) . Spills should be contained with inert absorbents (e.g., vermiculite) and disposed via licensed hazardous waste contractors. Emergency procedures for skin/eye contact include 15-minute flushing with water and medical consultation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR/GC-MS) for this compound?

  • Methodological Answer : Discrepancies often arise from isomerism or impurities. Use a triangulation approach:

GC-MS Optimization : Compare RI values across multiple columns (polar vs. nonpolar) to confirm retention behavior .

NMR Solvent Effects : Test in deuterated solvents (e.g., CDCl3_3 vs. DMSO-d6_6) to resolve signal splitting caused by hydrogen bonding .

Computational Validation : Employ density functional theory (DFT) to simulate 1^1H NMR spectra and match experimental shifts (e.g., δ 2.26–3.31 ppm for methyl groups in similar structures) .

Synthesis Purity Checks : Validate via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to rule out byproducts.

Q. What molecular modeling strategies are suitable for studying its reactivity in catalytic reactions?

  • Methodological Answer : For mechanistic studies (e.g., acid-catalyzed cyclization):

Docking Studies : Use software like AutoDock Vina to model interactions between the compound’s hydroxyl group and catalytic active sites (e.g., zeolites or enzymes) .

Molecular Dynamics (MD) : Simulate reaction pathways under varying temperatures (e.g., 25–100°C) to predict regioselectivity in alkene functionalization.

Transition State Analysis : Apply quantum mechanics (QM) methods (e.g., B3LYP/6-31G*) to calculate activation energies for proposed intermediates.

  • Key Parameters :
  • Hydrogen Bonding : The hydroxyl group (O-H) forms critical interactions with catalysts, influencing reaction rates.
  • Steric Effects : Bulky 2,2-dimethyl and 5-methylene groups may hinder access to catalytic sites, requiring computational adjustment of substrate orientation .

Methodological Considerations

  • Data Triangulation : Combine GC, NMR, and computational data to address inconsistencies (e.g., mismatched RI or NMR shifts) .
  • Safety Compliance : Align handling protocols with IFRA’s restrictions on dermal exposure and OSHA’s hazard communication standards (HCS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.